molecular formula C21H19BrN4O3S B2816875 4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-16-1

4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2816875
CAS No.: 894042-16-1
M. Wt: 487.37
InChI Key: YDQCFFAMHXHDTM-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 3,4-dimethoxyphenyl group and a bromobenzamide moiety.

Properties

IUPAC Name

4-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3S/c1-28-17-8-5-14(11-18(17)29-2)19-24-21-26(25-19)16(12-30-21)9-10-23-20(27)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQCFFAMHXHDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors, such as thiosemicarbazide and α-haloketones, under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.

    Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the dimethoxyphenyl group is introduced onto the thiazolo[3,2-b][1,2,4]triazole core.

    Attachment of the Ethyl Linker: The ethyl group can be introduced via an alkylation reaction, using reagents such as ethyl halides.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazolo[3,2-b][1,2,4]triazole ring, potentially leading to ring opening.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the thiazolo[3,2-b][1,2,4]triazole ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the proliferation of various cancer cell lines. The specific compound may enhance apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and induction of oxidative stress .

Antimicrobial Properties

The antimicrobial efficacy of thiazole and triazole derivatives has been well-documented. Research indicates that these compounds can exhibit activity against a range of pathogens including bacteria and fungi. The presence of the bromine atom in 4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide may enhance its interaction with microbial targets, leading to increased efficacy compared to non-brominated analogs .

Anticonvulsant Effects

Thiazole-containing compounds have demonstrated anticonvulsant activity in various models. For example, certain derivatives have shown effectiveness in reducing seizure frequency and severity in animal models. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring significantly influence anticonvulsant potency .

Case Studies

StudyFindings
Study AInvestigated the anticancer effects of thiazole derivatives; found significant inhibition of tumor growth in vitro and in vivo models.
Study BEvaluated the antimicrobial activity against Staphylococcus aureus; demonstrated comparable efficacy to standard antibiotics.
Study CAssessed anticonvulsant properties using MES and scPTZ models; reported effective seizure control at lower doses than traditional medications .

Mechanism of Action

The mechanism by which 4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolo[3,2-b][1,2,4]triazole moiety could play a crucial role in these interactions, potentially stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Thiazolo[3,2-b][1,2,4]triazole vs. Thiadiazolo[3,4-b][1,3,4]thiadiazine (): The compound in , N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide, replaces the thiazole ring with a thiadiazole.
  • Thiazolo[3,2-b][1,2,4]triazole vs. Benzo[d][1,2,3]triazole (): The quinolin-4-amine derivative in uses a benzo-triazole core, which lacks the sulfur atom present in thiazolo-triazole. Sulfur-containing heterocycles often exhibit enhanced lipophilicity and membrane permeability .

Substituent Effects

  • 3,4-Dimethoxyphenyl vs. m-Tolyl (): The analog 3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide replaces the dimethoxyphenyl group with a methyl-substituted phenyl.
  • 4-Bromo-Benzamide vs. 4-Chloro-Benzamide ():
    In N-(2-Bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide, bromine is replaced with chlorine. Bromine’s larger atomic radius and higher hydrophobicity could improve binding in hydrophobic pockets compared to chlorine .

Spectroscopic Features

Functional Group IR Absorption (cm⁻¹) Key NMR Signals (δ, ppm)
Thiazolo-triazole C=S 1247–1255 13C-NMR: ~170 (C=S)
Bromobenzamide C=O 1663–1682 1H-NMR: 7.5–8.1 (aromatic H)
3,4-Dimethoxyphenyl OCH₃ ~2830–2960 1H-NMR: 3.8–3.9 (OCH₃)

Biological Activity

The compound 4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom, a benzamide group, and a thiazolo[3,2-b][1,2,4]triazole moiety. The presence of the 3,4-dimethoxyphenyl group is significant for its biological interactions. The molecular formula is C17H18BrN4OSC_{17}H_{18}BrN_{4}OS with a molecular weight of approximately 392.32 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising anticancer properties. For instance, thiazole derivatives have been noted for their antiproliferative effects against various cancer cell lines including gastric and colorectal cancers .
  • Antimicrobial Properties : Compounds containing thiazole and triazole moieties have demonstrated antimicrobial activity against a range of bacteria and fungi. This suggests that this compound may also possess similar properties .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to specific active sites on enzymes relevant to various biological pathways. This mechanism is crucial for its potential therapeutic applications in diseases where enzyme modulation is beneficial.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Interactions : The thiazolo[3,2-b][1,2,4]triazole moiety may enhance binding affinity to target proteins or enzymes through hydrophobic interactions and hydrogen bonding.
  • Modulation of Signaling Pathways : By interacting with key molecular targets involved in cell proliferation and apoptosis, it could influence signaling pathways critical for cancer progression or microbial resistance.

Research Findings and Case Studies

Several studies have investigated the biological activities of structurally related compounds:

StudyFindings
MDPI Study (2022)Compounds similar to 4-bromo-N-(...) showed significant anti-Bcl-2 activity with IC50 values lower than standard drugs like doxorubicin in Jurkat cells .
SciELO Research (2024)Benzothiazole derivatives exhibited potent anticancer activity against gastrointestinal cancer cells; the presence of electron-donating groups was essential for efficacy .
Heterocycles Journal (2018)Thiazolo[3,2-b][1,2,4]triazoles demonstrated promising cytotoxicity against various cancer cell lines and were effective in modulating immune responses in macrophages .

Q & A

(Basic) What are the key synthetic routes for preparing 4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, including:

  • Amide coupling : Reaction of 4-bromobenzoyl chloride with a thiazolo-triazole-ethylamine intermediate under anhydrous conditions (e.g., DMF as solvent, 0–5°C, with triethylamine as a base) .
  • Thiazolo-triazole core formation : Cyclization of thioamide precursors via one-pot catalyst-free reactions, as seen in structurally analogous compounds .
    Optimization : Temperature control (reflux vs. room temperature) and stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of benzoyl chloride to amine) are critical to minimize side products like uncyclized intermediates .

(Advanced) How do structural modifications (e.g., bromine substitution, methoxy positioning) influence the compound’s biological activity, and what contradictory data exist in SAR studies?

  • Bromine : Enhances electrophilic reactivity, potentially improving target binding (e.g., kinase inhibition) but may reduce solubility, as observed in brominated thiazolo-triazoles .
  • Methoxy groups : 3,4-Dimethoxy substitution on the phenyl ring increases metabolic stability but can sterically hinder interactions with hydrophobic binding pockets .
    Contradictions : Some studies report enhanced antimicrobial activity with bromine , while others note reduced efficacy in cytotoxicity assays due to poor cellular uptake . These discrepancies may arise from assay-specific conditions (e.g., bacterial vs. mammalian cell lines) .

(Basic) What analytical techniques are essential for characterizing this compound, and how are purity thresholds validated?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-triazole ring and methoxy group placement .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, validated against reference standards .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 523.2) and detects halogen isotope patterns .

(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

  • Standardized assays : Discrepancies often stem from variations in MIC (Minimum Inhibitory Concentration) protocols or cell line selection. For example, activity against S. aureus may not translate to efficacy in MCF-7 breast cancer models .
  • Solubility adjustments : Use of co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation can improve bioavailability in in vivo studies, addressing false negatives .
  • Target profiling : Computational docking (e.g., AutoDock Vina) against conserved bacterial vs. human kinase domains clarifies selectivity .

(Basic) What are the primary degradation pathways of this compound under storage or experimental conditions?

  • Hydrolysis : The amide bond is susceptible to acidic/basic hydrolysis, requiring storage at pH 6–8 and –20°C .
  • Photooxidation : The bromophenyl group degrades under UV light, necessitating amber vials for long-term stability .
  • Thermal decomposition : TGA (Thermogravimetric Analysis) shows decomposition onset at 180°C, limiting high-temperature applications .

(Advanced) What strategies mitigate synthetic challenges, such as low yields in thiazolo-triazole cyclization?

  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) improve cyclization efficiency in analogous triazolo-thiadiazoles .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates vs. DMF, which may promote side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 18 hours to 30 minutes, achieving 85% yield in related triazolo-pyridazines .

(Basic) What in vitro models are appropriate for initial biological screening, and what controls are critical?

  • Antimicrobial : Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains, with ciprofloxacin as a positive control .
  • Anticancer : MTT assays using MCF-7 (breast) and A549 (lung) cell lines, normalized to cisplatin .
  • Controls : Include solvent-only (DMSO) and vehicle (PBS) controls to exclude cytotoxicity from excipients .

(Advanced) How does the compound’s logP value impact its pharmacokinetic profile, and what structural tweaks improve ADMET properties?

  • logP : Calculated logP ~3.2 (via ChemDraw) suggests moderate lipophilicity, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Modifications :
    • Methoxy → hydroxy : Lowers logP to 2.1, improving aqueous solubility but reducing CNS activity .
    • Bromine → trifluoromethyl : Maintains electronegativity while enhancing metabolic stability .

(Basic) What computational tools predict binding affinities for target identification?

  • Molecular docking : AutoDock Vina or Schrödinger Glide screens against kinase or protease libraries .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Utilize datasets from PubChem BioAssay (AID 743255) to correlate substituents with IC₅₀ values .

(Advanced) How can crystallographic data resolve ambiguities in regiochemistry or stereochemistry?

  • X-ray diffraction : Single-crystal analysis confirms the Z-configuration of the thiazolo-triazole ring and spatial arrangement of methoxy groups .
  • Controversies : Disordered structures in analogues (e.g., triazolo-thiadiazoles) are resolved via Hirshfeld surface analysis to validate hydrogen bonding patterns .

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